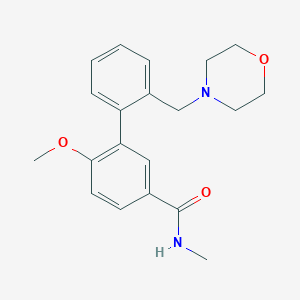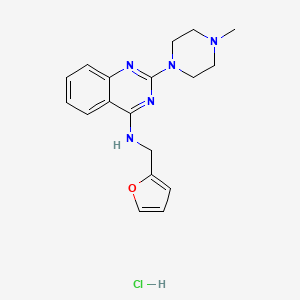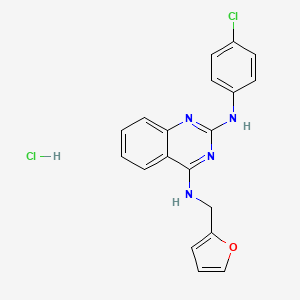![molecular formula C18H22O4 B3967336 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) CAS No. 4110-58-1](/img/structure/B3967336.png)
3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione)
Vue d'ensemble
Description
3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione), commonly known as dibenzoylmethane (DBM), is a chelating agent that has been widely used in scientific research for its various properties. DBM is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 105-106°C. It is commonly used in the synthesis of various organic compounds and has been found to have a range of biological activities.
Mécanisme D'action
The mechanism of action of 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) is not fully understood. However, it is believed to act as a chelating agent for metal ions, which can lead to the inhibition of various enzymes and proteins. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been found to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has been found to have neuroprotective effects, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been found to have low toxicity, making it a safe compound to use in experiments. However, 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has some limitations, including its limited solubility in water and its tendency to form complexes with other compounds.
Orientations Futures
There are several future directions for the use of 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) in scientific research. One potential area of research is the development of new drugs that utilize 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) as a chelating agent. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) could also be used in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) and its potential applications in various fields of research.
Applications De Recherche Scientifique
3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has been widely used in scientific research due to its various properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. 3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione) has also been used as a chelating agent for metal ions such as copper, iron, and zinc. This property has been utilized in the development of new drugs and in the treatment of various diseases.
Propriétés
IUPAC Name |
3-[[4-(2-acetyl-3-oxobutyl)phenyl]methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(19)17(12(2)20)9-15-5-7-16(8-6-15)10-18(13(3)21)14(4)22/h5-8,17-18H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBWPJGMKVMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)CC(C(=O)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303853 | |
| Record name | 3,3'-[1,4-Phenylenebis(methylene)]di(pentane-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4110-58-1 | |
| Record name | NSC162741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-[1,4-Phenylenebis(methylene)]di(pentane-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B3967259.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)

![3-(4-bromobenzyl)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967289.png)
methanol](/img/structure/B3967298.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B3967302.png)
![1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3967305.png)

![5-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B3967327.png)


![5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B3967350.png)
